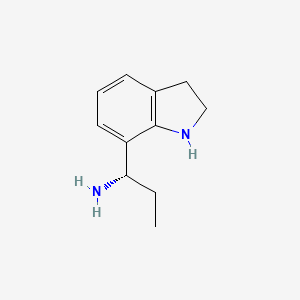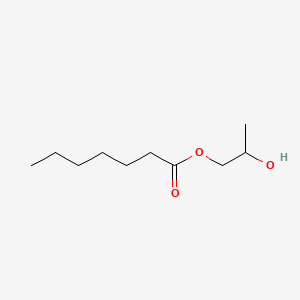
2-Hydroxypropyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl heptanoate is an organic compound with the molecular formula C10H20O3. It is a type of ester formed from heptanoic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and 2-hydroxypropyl ketone.
Reduction: 2-Hydroxypropyl alcohol and heptanol.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
2-Hydroxypropyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl heptanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group can undergo hydrolysis, releasing heptanoic acid and 2-hydroxypropyl alcohol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl heptanoate can be compared with other similar compounds, such as:
2-Hydroxypropyl octanoate: Similar structure but with an octanoic acid moiety.
2-Hydroxypropyl hexanoate: Similar structure but with a hexanoic acid moiety.
2-Hydroxyethyl heptanoate: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a hydroxy group and a heptanoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
7249-54-9 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-hydroxypropyl heptanoate |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-10(12)13-8-9(2)11/h9,11H,3-8H2,1-2H3 |
Clé InChI |
DZOOROWXIIPFGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


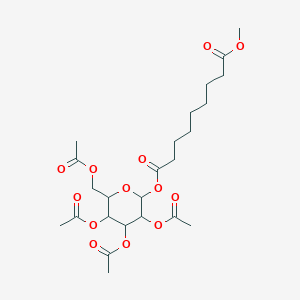
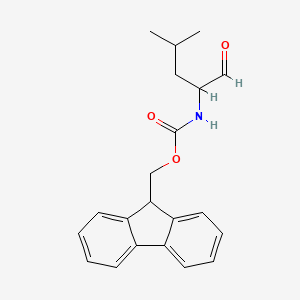
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
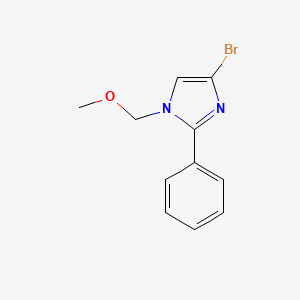
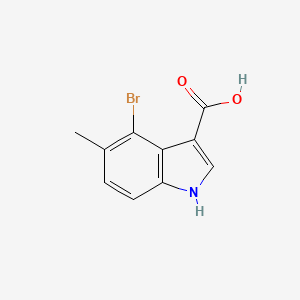
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

